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For Researchers, Scientists, and Drug Development Professionals

AZ7550 Mesylate, an active metabolite of the third-generation epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), has demonstrated a

distinct profile of activity against its primary target, the Insulin-like Growth Factor 1 Receptor

(IGF1R), as well as a range of other tyrosine kinases. This guide provides a comparative

analysis of the cross-reactivity of AZ7550 Mesylate, presenting key quantitative data, detailed

experimental methodologies, and visual representations of relevant signaling pathways and

experimental workflows to aid in research and drug development.

Potency and Selectivity Profile of AZ7550 Mesylate
AZ7550 Mesylate is recognized as an active metabolite of osimertinib, a potent inhibitor of

EGFR mutants, including those with the T790M resistance mutation.[1][2] While osimertinib is

designed for high selectivity for mutant EGFR over wild-type EGFR, its metabolites, including

AZ7550, exhibit their own unique kinase inhibition profiles. AZ7550 has been identified as an

inhibitor of IGF1R with a half-maximal inhibitory concentration (IC50) of 1.6 μM.[2]

To comprehensively assess its selectivity, the cross-reactivity of AZ7550's parent compound,

AZD9291, and its metabolites were profiled against a large panel of kinases. This screening

revealed that AZ7550 Mesylate inhibits a number of other tyrosine kinases with varying

potencies. The following table summarizes the IC50 values for AZ7550 Mesylate against a

selection of tyrosine kinases, providing a clear comparison of its activity spectrum.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8069384?utm_src=pdf-interest
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://www.immune-system-research.com/2020/10/10/az7550-an-active-metabolite-of-azd9291-egfr-tki-inhibits-the-activity-of-igf1r/
https://www.immune-system-research.com/2020/10/10/az7550-an-active-metabolite-of-azd9291-egfr-tki-inhibits-the-activity-of-igf1r/
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target IC50 (nM)

MLK1 88

ACK1 156

ErbB4 195

MNK2 228

FLT3 302

ALK 420

FES 449

IRR 840

BRK 843

BLK 977

FAK 995

Ins R 1256

TEC 1317

FLT4 1784

IGF1R 1600

This data is compiled from publicly available information on the kinase selectivity of AZ7550.

The specific experimental conditions may vary between different kinase assays.

Experimental Protocols
The determination of the kinase inhibitory activity of compounds like AZ7550 Mesylate is

typically performed using in vitro biochemical assays. The data presented above was

generated through kinase profiling services, which employ standardized and validated

protocols to ensure reproducibility and accuracy. A representative protocol for determining the

IC50 values in a kinase panel screening is outlined below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical Kinase Inhibition Assay (Representative
Protocol)
This protocol describes a common method for assessing the inhibitory activity of a test

compound against a panel of purified kinases.

1. Reagents and Materials:

Purified recombinant human kinases.

Specific peptide or protein substrates for each kinase.

Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or unlabeled, depending on the

detection method.

Assay buffer (e.g., Tris-HCl, HEPES) containing appropriate concentrations of MgCl₂, MnCl₂,

and other cofactors.

Test compound (AZ7550 Mesylate) serially diluted in dimethyl sulfoxide (DMSO).

Kinase inhibitor standards (as positive controls).

96-well or 384-well assay plates.

Filter plates or beads for separating phosphorylated substrate.

Scintillation counter or fluorescence/luminescence plate reader.

2. Assay Procedure:

Compound Preparation: A stock solution of AZ7550 Mesylate is prepared in 100% DMSO

and then serially diluted to create a range of concentrations for IC50 determination.

Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the

purified enzyme and its specific substrate in the assay buffer.

Incubation with Inhibitor: The serially diluted AZ7550 Mesylate or control compounds are

added to the assay plate wells, followed by the addition of the kinase/substrate mixture. The
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plates are incubated for a predetermined period (e.g., 10-20 minutes) at room temperature to

allow for compound binding to the kinase.

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP

(containing a tracer amount of [γ-³³P]ATP for radiometric assays).

Reaction Incubation: The plates are incubated for a specific time (e.g., 30-120 minutes) at a

controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

Reaction Termination and Detection:

Radiometric Assay: The reaction is stopped by the addition of a quench solution (e.g.,

phosphoric acid). The phosphorylated substrate is then captured on a filter plate, which is

washed to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated

into the substrate is quantified using a scintillation counter.

Non-Radiometric Assays (e.g., Fluorescence/Luminescence): The reaction is stopped, and

a detection reagent is added. The signal, which is proportional to the amount of

phosphorylated substrate or remaining ATP, is measured using a plate reader.

Data Analysis: The percentage of kinase activity is calculated for each compound

concentration relative to the DMSO control. The IC50 value, which is the concentration of the

inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a

sigmoidal dose-response curve using appropriate software.

The initial kinome-wide selectivity profiling for AZD9291 and its metabolites was conducted by a

commercial vendor (Millipore), utilizing their established kinase profiling platforms.

Visualizing Experimental Workflow and Signaling
Pathways
To further elucidate the context of AZ7550 Mesylate's activity, the following diagrams,

generated using Graphviz, illustrate a typical experimental workflow for assessing kinase cross-

reactivity and the signaling pathways of its primary target, IGF1R, and the well-characterized

EGFR pathway.
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Caption: Experimental workflow for tyrosine kinase cross-reactivity profiling.
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Caption: Simplified IGF1R and EGFR signaling pathways.
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Conclusion
The data and methodologies presented in this guide offer a comparative overview of the cross-

reactivity of AZ7550 Mesylate with a range of tyrosine kinases. While its primary target is

IGF1R, it demonstrates inhibitory activity against several other kinases, which is a critical

consideration in its potential therapeutic applications and for understanding its off-target effects.

The provided experimental framework and pathway diagrams serve as valuable resources for

researchers and scientists engaged in the development and evaluation of tyrosine kinase

inhibitors. A thorough understanding of a compound's selectivity profile is paramount for

advancing preclinical and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR
inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

2. immune-system-research.com [immune-system-research.com]

To cite this document: BenchChem. [AZ7550 Mesylate: A Comparative Analysis of Tyrosine
Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8069384#cross-reactivity-of-az7550-mesylate-with-
other-tyrosine-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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